1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.391. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Quinoxalin-6-yl derivatives, including compounds structurally related to 1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. These studies have shown that such compounds can form protective films on the steel surface, significantly reducing corrosion rates. The effectiveness of these inhibitors is attributed to their adsorption and film-forming capabilities, as well as their quantum chemical properties (Olasunkanmi et al., 2015).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds has highlighted the versatility of quinoxalin-6-yl derivatives in forming complex molecules. These substances serve as key intermediates in the construction of compounds with potential biological and industrial applications. For instance, the development of novel multicomponent condensation methods has allowed for the selective synthesis of a variety of pyrazoloquinolinones and pyrazoloquinazolinones, showcasing the adaptability of these quinoxalin-6-yl derivatives in organic synthesis (Chebanov et al., 2008).
Antiproliferative Activity
Certain quinoxalin-6-yl derivatives have been identified for their promising antiproliferative activity against various cancer cell lines. This suggests potential applications in the development of new anticancer agents. By modifying the quinoxalin-6-yl scaffold, researchers can enhance the cytotoxicity against specific cancer cells, opening pathways for targeted cancer therapies (Pirol et al., 2014).
Catalytic Applications
Quinoxalin-6-yl derivatives have also found applications in catalysis, particularly in the field of ethylene reactivity. Complexes derived from these compounds have been used to catalyze the oligomerization and polymerization of ethylene, demonstrating their potential as efficient catalysts in industrial processes. These findings contribute to the development of more sustainable and cost-effective catalytic systems (Sun et al., 2007).
Properties
IUPAC Name |
1-[5-(2-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-5-3-4-6-16(13)18-12-20(24(23-18)14(2)25)15-7-8-17-19(11-15)22-10-9-21-17/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHXHULETWVDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.